3-Aminodihydrofuran-2,5-dione hydrochloride

Analytical Chemistry Quality Control Method Validation

Researchers requiring a validated reference standard for succinimide API analytical method validation (AMV) face risks with chiral analogs that alter stereochemical outcomes. Procure 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) as the definitive racemic building block. - Eliminates costly chiral resolution steps for achiral intermediate synthesis. - Enhanced aqueous solubility & stability vs. free base (CAS 4432-62-6) [Local Evidence]. - Lot-specific traceability supporting USP/EP compliance for QC workflows.

Molecular Formula C4H6ClNO3
Molecular Weight 151.55 g/mol
CAS No. 39185-99-4
Cat. No. B1504094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminodihydrofuran-2,5-dione hydrochloride
CAS39185-99-4
Molecular FormulaC4H6ClNO3
Molecular Weight151.55 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)N.Cl
InChIInChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H
InChIKeyZUOVTYLEICKQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4): An Indispensable Building Block for Heterocyclic Synthesis and Analytical Standards


3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4), also known as DL-aspartic anhydride hydrochloride or succinimide-3-amine hydrochloride, is a versatile heterocyclic building block with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol [1]. It exists as a white crystalline powder soluble in water and ethanol . This compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and biologically active compounds . Its unique structural features—a dihydrofuran ring, an amino group, and a hydrochloride salt—enable diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions . This guide provides quantitative comparative evidence to inform scientific selection and procurement decisions, focusing on why this specific racemic hydrochloride salt should be prioritized over its chiral analogs and other in-class compounds.

Why Generic Substitution of 3-Aminodihydrofuran-2,5-dione hydrochloride Fails: A Data-Driven Perspective on Sourcing Risks


Substituting 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) with in-class analogs like L-aspartic anhydride hydrochloride (CAS 34029-31-7) or N-aminosuccinimide hydrochloride (CAS 108906-15-6) without quantitative justification introduces significant scientific and regulatory risks. The target compound's racemic nature, specific acylation reactivity, and validated use as a pharmacopeial reference standard create a unique performance profile not shared by its chiral or structural analogs [1][2]. For instance, chiral analogs such as (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8) or (S)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 34029-31-7) exhibit different stereochemical outcomes in asymmetric syntheses . Furthermore, the hydrochloride salt form significantly enhances aqueous solubility and stability compared to the free base form (e.g., 3-aminodihydrofuran-2,5-dione, CAS 4432-62-6) . The following evidence guide quantifies these differences, enabling data-driven procurement decisions that ensure experimental reproducibility and regulatory compliance.

Quantitative Evidence Guide for Selecting 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) over Chiral and Structural Analogs


Superior Regulatory Compliance and Method Validation as a Pharmacopeial Reference Standard

3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) is a fully characterized chemical compound used as a reference standard for the API Succinimide. It is compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during drug synthesis and formulation [1]. This compound provides traceability against pharmacopeial standards (USP or EP) [1]. In contrast, chiral analogs such as (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8) and (S)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 34029-31-7) are not specifically listed as reference standards for succinimide APIs, limiting their direct applicability in regulated analytical workflows . The use of CAS 39185-99-4 ensures adherence to stringent regulatory requirements, a critical factor for pharmaceutical procurement and quality assurance.

Analytical Chemistry Quality Control Method Validation Pharmaceutical Development

Racemic Mixture Advantage for Non-Stereoselective Synthetic Applications

3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) is a racemic mixture (DL-aspartic anhydride hydrochloride) [1]. This racemic nature is advantageous for applications where stereochemistry is not critical, as it eliminates the need for costly chiral resolution steps and reduces overall synthesis costs. In contrast, its chiral analogs, L-aspartic anhydride hydrochloride (CAS 34029-31-7) and (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8), are single enantiomers . The racemic form (CAS 39185-99-4) is generally less expensive to produce and procure due to the absence of enantiomeric purification steps . For example, a patent for preparing hydrohalides of aspartic anhydride reported an 82% yield for DL-aspartic anhydride hydrochloride recovery [2], demonstrating the efficiency of producing the racemic form.

Organic Synthesis Achiral Synthesis Cost Efficiency Building Blocks

Enhanced Acylation Reactivity in Friedel-Crafts Reactions Compared to Free Amino Acid Derivatives

3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) functions as an amino acid anhydride hydrochloride, a class of compounds known to be effective acylating agents in Friedel-Crafts reactions [1]. A study demonstrated the use of L-aspartic anhydride hydrochloride (the enantiopure analog) in a practical synthesis of L-homophenylalanine, achieving an 80% overall yield over 3 steps with >99% enantiomeric excess (ee) [1]. While this specific study used the L-enantiomer, the racemic form (CAS 39185-99-4) shares the same anhydride hydrochloride structure, enabling similar acylation reactivity in achiral applications. In contrast, N-aminosuccinimide hydrochloride (CAS 108906-15-6), a structurally related compound, lacks the anhydride functionality, which limits its direct use as an acylating agent in Friedel-Crafts reactions .

Acylation Reagents Friedel-Crafts Reaction Peptide Synthesis Pharmaceutical Intermediates

Optimized Storage Stability and Handling Compared to Free Base Form

3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) is recommended for long-term storage in a cool, dry place at 2-8°C [1]. The hydrochloride salt form enhances stability and handling compared to the free base, 3-aminodihydrofuran-2,5-dione (CAS 4432-62-6), which is more prone to hydrolysis and requires more stringent storage conditions . Specifically, the hydrochloride salt exhibits improved aqueous solubility, which is beneficial for various reaction setups and formulations . While specific quantitative stability data (e.g., degradation rates) are not readily available in the open literature, the general class property of hydrochloride salts conferring enhanced stability over free bases is well-established [2]. This translates to reduced degradation during storage and shipping, ensuring higher quality and consistency in research applications.

Chemical Stability Long-Term Storage Handling Safety Procurement Logistics

Optimal Application Scenarios for 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) Based on Quantitative Evidence


Analytical Method Development and Quality Control for Succinimide APIs

Procure 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) for use as a validated reference standard in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation of succinimide APIs. Its compliance with regulatory guidelines and traceability to USP or EP standards ensures accurate and reproducible analytical results, mitigating regulatory risks [1]. This application is directly supported by evidence of its specific qualification as a reference standard, a property not shared by chiral analogs [1].

Achiral Organic Synthesis of Pharmaceutical Intermediates and Building Blocks

Utilize 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) as a cost-effective building block for the synthesis of achiral pharmaceutical intermediates and biologically active compounds. Its racemic nature eliminates the need for expensive chiral resolution steps, reducing overall synthesis costs [2]. The compound's anhydride hydrochloride structure enables efficient acylation reactions, such as in the synthesis of L-homophenylalanine (achieving 80% yield in a 3-step process using the enantiopure analog) [3]. This application is ideal for non-stereoselective pathways where stereochemistry is not critical [2].

Research on Novel Heterocyclic Compounds via Diverse Chemical Transformations

Leverage the versatile reactivity of 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) for the synthesis of novel heterocyclic compounds. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of diverse chemical entities . Its unique structural features—a dihydrofuran ring, an amino group, and a hydrochloride salt—provide multiple points for functionalization . This application is supported by evidence of its use as a building block in organic synthesis and as a precursor for pharmaceuticals and agrochemicals .

Long-Term Storage and Inventory Management for Research Chemicals

Select 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 39185-99-4) for research projects requiring long-term storage stability. The hydrochloride salt form enhances stability and handling compared to the free base [4]. It is recommended for storage at 2-8°C in a cool, dry place , ensuring consistent quality over extended periods. This application is particularly relevant for laboratories that maintain chemical inventories for future use, reducing the risk of degradation and ensuring reliable experimental outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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